An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
An In-depth Technical Guide to the Chemical Properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate (CAS No. 890098-92-7). Due to the limited availability of direct experimental data for this specific compound in public literature, this document compiles predicted properties based on the known chemistry of its constituent functional groups and data from closely related analogs. It includes a proposed synthesis pathway, predicted physical and spectroscopic properties, and a discussion of its likely reactivity. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development who are interested in this molecule.
Introduction
2-(2,5-Dimethoxybenzoyl)phenyl acetate is a derivative of benzophenone, a class of compounds with a wide range of applications in organic synthesis, photochemistry, and pharmacology. The structure of the target molecule combines a phenyl acetate moiety with a 2,5-dimethoxybenzoyl group. This unique combination of functional groups suggests potential for interesting chemical reactivity and biological activity. This document aims to provide a detailed theoretical and predictive analysis of its chemical characteristics.
Chemical Identity and Predicted Physical Properties
The fundamental identifying information and predicted physical properties for 2-(2,5-Dimethoxybenzoyl)phenyl acetate are summarized below. It is important to note that the quantitative data presented are predominantly predicted values derived from computational models and data from chemical suppliers, and should be confirmed by experimental analysis.
| Property | Value | Source |
| IUPAC Name | [2-(2,5-dimethoxybenzoyl)phenyl] acetate | - |
| Synonyms | 2-Acetoxy-2',5'-methoxybenzophenone | - |
| CAS Number | 890098-92-7 | [1] |
| Molecular Formula | C₁₇H₁₆O₅ | [1] |
| Molecular Weight | 300.31 g/mol | [1] |
| Predicted Density | 1.186 g/cm³ | [1] |
| Predicted Boiling Point | 476 °C at 760 mmHg | [1] |
| Predicted Flash Point | 267 °C | [1] |
| Predicted Refractive Index | 1.55 | [1] |
| Predicted LogP | 2.86 | [1] |
Proposed Synthesis
A plausible synthetic route for 2-(2,5-Dimethoxybenzoyl)phenyl acetate involves a two-step process: a Friedel-Crafts acylation followed by an esterification.
General Principles
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Friedel-Crafts Acylation: This reaction is a classic method for forming aryl ketones. It involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃)[2][3].
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Esterification of Phenols: The formation of a phenyl ester can be achieved by reacting a phenol with an acyl chloride or acid anhydride. This reaction is often carried out in the presence of a base, such as pyridine or sodium hydroxide, to neutralize the acidic byproduct and activate the phenol[1][4][5][6].
Detailed Proposed Experimental Protocol
Step 1: Synthesis of 2-hydroxy-2',5'-dimethoxybenzophenone via Friedel-Crafts Acylation
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a scrubber (to neutralize HCl gas), and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) to a solution of 1,4-dimethoxybenzene (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or nitrobenzene).
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Cool the mixture in an ice bath to 0 °C.
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Slowly add a solution of 2-hydroxybenzoyl chloride (1.0 equivalent) in the same solvent via the dropping funnel with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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After the reaction is complete, cool the mixture to room temperature and then pour it slowly into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
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Separate the organic layer, and extract the aqueous layer with the organic solvent.
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Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 2-hydroxy-2',5'-dimethoxybenzophenone.
Step 2: Synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate via Esterification
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Dissolve the 2-hydroxy-2',5'-dimethoxybenzophenone (1.0 equivalent) from Step 1 in a suitable solvent such as dichloromethane or pyridine.
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Add acetic anhydride (1.2 equivalents) and a catalytic amount of a base such as pyridine or 4-dimethylaminopyridine (DMAP).
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Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer, wash with dilute hydrochloric acid (to remove pyridine), then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
Synthesis Workflow Diagram
Caption: Proposed two-step synthesis of 2-(2,5-Dimethoxybenzoyl)phenyl acetate.
Predicted Spectroscopic Properties
The following spectroscopic data are predicted based on the analysis of the individual components of the molecule and data from similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the protons on the two aromatic rings, the two methoxy groups, and the acetyl group.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.8 | m | 7H | Aromatic protons |
| ~ 3.8 | s | 3H | Methoxy group protons (-OCH₃) |
| ~ 3.7 | s | 3H | Methoxy group protons (-OCH₃) |
| ~ 2.1 | s | 3H | Acetyl group protons (-COCH₃) |
Note: The exact chemical shifts and coupling constants of the aromatic protons will depend on the specific substitution pattern and through-space interactions.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show signals for the carbonyl carbons, the aromatic carbons, the methoxy carbons, and the acetyl methyl carbon.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 195 | Benzophenone carbonyl carbon (C=O) |
| ~ 169 | Acetate carbonyl carbon (C=O) |
| ~ 110 - 160 | Aromatic carbons |
| ~ 56 | Methoxy carbons (-OCH₃) |
| ~ 21 | Acetyl methyl carbon (-COCH₃) |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the carbonyl groups and the aromatic rings.
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 1760 | C=O stretch (ester) |
| ~ 1660 | C=O stretch (diaryl ketone) |
| ~ 1600, 1580, 1450 | C=C stretch (aromatic rings) |
| ~ 1250 - 1000 | C-O stretch (ethers and ester) |
Mass Spectrometry (MS) (Predicted)
In a mass spectrum, the molecular ion peak (M+) would be expected at m/z 300. Common fragmentation patterns would likely involve the loss of the acetyl group (CH₃CO, 43 Da) and cleavage around the benzophenone core.
Reactivity and Stability
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Stability: Benzophenones are generally stable compounds. However, they are known to be photoreactive and can act as photosensitizers[2][7]. The presence of the acetate group may make the compound susceptible to hydrolysis under acidic or basic conditions.
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Reactivity: The primary reactive sites are the two carbonyl groups. The ketone carbonyl can undergo nucleophilic addition reactions, and the ester carbonyl can undergo nucleophilic acyl substitution (e.g., hydrolysis, transesterification). The aromatic rings can undergo electrophilic aromatic substitution, with the directing effects influenced by the existing substituents.
Potential Applications
While no specific applications for 2-(2,5-Dimethoxybenzoyl)phenyl acetate have been documented, its structural features suggest several areas of potential interest:
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Photochemistry: As a benzophenone derivative, it could be investigated as a photoinitiator or photosensitizer.
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Medicinal Chemistry: Many benzophenone derivatives exhibit biological activity. This compound could serve as a scaffold for the development of new therapeutic agents.
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Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Conclusion
This technical guide provides a predictive yet comprehensive overview of the chemical properties of 2-(2,5-Dimethoxybenzoyl)phenyl acetate. While direct experimental data remains scarce, the information presented, based on established chemical principles and data from analogous compounds, offers a valuable starting point for researchers. It is strongly recommended that the predicted properties outlined in this document be validated through experimental synthesis and characterization.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Benzophenone - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. youtube.com [youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
